Product packaging for 2,4-Bis[(trifluoromethyl)sulfonyl]phenol(Cat. No.:CAS No. 15183-81-0)

2,4-Bis[(trifluoromethyl)sulfonyl]phenol

Cat. No.: B091897
CAS No.: 15183-81-0
M. Wt: 358.2 g/mol
InChI Key: YLVSVWPYINMRPI-UHFFFAOYSA-N
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Description

Contextualization within Organofluorine Chemistry

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical and pharmaceutical sciences. The inclusion of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl (–CF₃) group, into organic molecules can dramatically alter their physical, chemical, and biological properties. These changes often lead to enhanced metabolic stability, increased lipophilicity, and improved bioavailability, making organofluorine compounds highly valuable in the development of pharmaceuticals, agrochemicals, and advanced materials.

The trifluoromethylsulfonyl group (–SO₂CF₃), also known as the triflyl group, is a particularly potent functional group in this class. It combines the strong electron-withdrawing nature of the trifluoromethyl group with a sulfonyl linker. The presence of two such groups on a phenol (B47542) ring, as in 2,4-Bis[(trifluoromethyl)sulfonyl]phenol, places this compound firmly within the domain of highly functionalized organofluorine molecules, suggesting a unique profile of reactivity and properties.

Significance of Phenolic Compounds in Advanced Organic Synthesis

Phenolic compounds, characterized by a hydroxyl (–OH) group attached to an aromatic ring, are fundamental building blocks in organic synthesis. The hydroxyl group is a highly activating, ortho-, para-director in electrophilic aromatic substitution reactions, making the phenol ring susceptible to functionalization. byjus.comyoutube.com Phenols are precursors to a vast array of more complex molecules, including pharmaceuticals, polymers, and dyes.

Furthermore, the hydroxyl group itself can be a site of reaction, for instance, through conversion into an ether or an ester. The acidity of the phenolic proton allows for the formation of a phenoxide ion, which is a potent nucleophile. byjus.com In advanced synthesis, phenols serve as versatile intermediates for cross-coupling reactions and as ligands for metal catalysts, highlighting their indispensable role in constructing complex molecular architectures.

Overview of Bis[(trifluoromethyl)sulfonyl] Group Chemistry and its Chemical Implications

The trifluoromethylsulfonyl (–SO₂CF₃ or triflyl) group is one of the most powerful electron-withdrawing groups known in organic chemistry. Its influence on a molecule is profound. When attached to an aromatic ring, it strongly deactivates the ring towards electrophilic substitution. The presence of two triflyl groups on the phenol ring in this compound would be expected to render the aromatic ring highly electron-deficient.

This strong inductive effect has several key chemical implications:

Increased Acidity: The electron-withdrawing nature of the two –SO₂CF₃ groups would significantly increase the acidity of the phenolic hydroxyl group, making it a much stronger acid than phenol itself.

Reactivity Modification: The electron-deficient nature of the aromatic ring would make it more susceptible to nucleophilic aromatic substitution, a reaction pathway not typically observed for phenol.

Influence on the Hydroxyl Group: The triflyl groups can influence the reactivity of the hydroxyl group, potentially making it a better leaving group after conversion to a derivative like a triflate ester. Reagents such as N-Phenyl-bis(trifluoromethanesulfonimide) are commonly used to convert phenols into triflates, which are excellent substrates for cross-coupling reactions. researchgate.netchemicalbook.comsigmaaldrich.com

The combination of these effects makes the chemistry of molecules bearing bis[(trifluoromethyl)sulfonyl] groups distinct and of significant interest for creating novel chemical structures and reagents.

Research Landscape and Scope of the Compound this compound

The research landscape for this compound appears to be limited, with the compound not being widely documented in readily available scientific literature or commercial catalogs. While many phenols substituted with trifluoromethyl (–CF₃) groups are known and utilized, those with trifluoromethylsulfonyl (–SO₂CF₃) groups are less common.

The synthesis of this specific compound would present a chemical challenge. The phenolic hydroxyl group is an activating ortho-, para-director, which would facilitate the first electrophilic sulfonation. However, the introduction of the first strongly deactivating –SO₂CF₃ group would make a second electrophilic substitution on the same ring significantly more difficult.

While specific data for the title compound is scarce, the properties of related, documented molecules can provide insight. For example, the monosubstituted analog, 4-(Trifluoromethylsulfonyl)phenol, is a known compound.

Table 1: Physicochemical Properties of 4-(Trifluoromethylsulfonyl)phenol

Property Value
CAS Number 432-84-8
Molecular Formula C₇H₅F₃O₃S
Molecular Weight 226.18 g/mol
Melting Point 119-120 °C
pKa (Predicted) 6.48 ± 0.13

Data sourced from LookChem. lookchem.com

Based on its structure, this compound holds potential as a highly acidic phenol for use as a catalyst or as an intermediate in the synthesis of complex, electron-deficient aromatic systems. Its unique electronic properties could be of interest in materials science. However, without dedicated synthesis and characterization studies, its role remains largely theoretical and an area open for future chemical exploration.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4F6O5S2 B091897 2,4-Bis[(trifluoromethyl)sulfonyl]phenol CAS No. 15183-81-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-bis(trifluoromethylsulfonyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6O5S2/c9-7(10,11)20(16,17)4-1-2-5(15)6(3-4)21(18,19)8(12,13)14/h1-3,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVSVWPYINMRPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70496810
Record name 2,4-Bis(trifluoromethanesulfonyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15183-81-0
Record name 2,4-Bis(trifluoromethanesulfonyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursors for 2,4 Bis Trifluoromethyl Sulfonyl Phenol

Established Synthetic Pathways for 2,4-Bis[(trifluoromethyl)sulfonyl]phenol

Multi-Step Synthesis from Substituted Anilines

A common approach to synthesizing substituted phenols is through a multi-step process starting from aniline derivatives. This strategy is particularly relevant for introducing functionalities that are not amenable to direct substitution onto the phenol (B47542) ring. A general pathway involves the diazotization of a substituted aniline, followed by hydrolysis of the resulting diazonium salt to yield the corresponding phenol. While specific details for the direct synthesis of this compound from a corresponding aniline were not found in the provided search results, the synthesis of 2,4-bis(trifluoromethyl)phenol from 2,4-bis(trifluoromethyl)aniline illustrates this principle. chemicalbook.com

The synthesis of 2,4-bis(trifluoromethyl)phenol proceeds as follows:

Diazotization: 2,4-bis(trifluoromethyl)aniline is treated with sodium nitrite in an acidic medium (sulfuric acid) at low temperatures to form the corresponding diazonium salt. chemicalbook.com

Hydrolysis: The diazonium salt is then subjected to hydrolysis, typically by heating in an aqueous acidic solution, to replace the diazonium group with a hydroxyl group, yielding 2,4-bis(trifluoromethyl)phenol. chemicalbook.com

This established method for a structurally related compound suggests a potential, albeit likely challenging, pathway for the synthesis of this compound, which would require the corresponding 2,4-Bis[(trifluoromethyl)sulfonyl]aniline as a precursor. The synthesis of such a precursor would be a critical and non-trivial step.

Exploration of Alternative Precursors and Reaction Conditions

The synthesis of trifluoromethylphenols can be challenging due to the harsh conditions often required for phenol synthesis, which can be incompatible with the trifluoromethyl group. google.com Alternative methods that avoid these extreme conditions are therefore of significant interest. One such method involves the reaction of a trifluoromethylhalobenzene with sodium benzylate to form a trifluoromethylphenyl benzyl ether, which is then hydrogenolyzed to the desired trifluoromethylphenol. google.com

While this method is described for trifluoromethylphenols, its applicability to the synthesis of this compound would depend on the availability and reactivity of a suitable 2,4-bis[(trifluoromethyl)sulfonyl]halobenzene precursor. The development of milder synthetic routes is an ongoing area of research in fluorinated organic chemistry.

Precursors and Related Synthons in Fluorinated Sulfonyl Chemistry

The synthesis of complex fluorinated molecules like this compound relies on the availability and reactivity of various fluorinated building blocks.

Synthesis and Reactivity of Bis(trifluoromethyl)aniline Derivatives

Bis(trifluoromethyl)aniline derivatives are crucial intermediates in the synthesis of various fluorinated compounds, particularly in the pharmaceutical and agrochemical industries. nbinno.com Their unique structure, featuring two trifluoromethyl groups, imparts enhanced chemical reactivity, stability, and lipophilicity. nbinno.com For instance, 3,5-bis(trifluoromethyl)aniline can be synthesized by the hydrogenation of 3,5-bis(trifluoromethyl)nitrobenzene. chemicalbook.com

The presence of two trifluoromethyl groups on the aniline ring significantly influences its reactivity in electrophilic aromatic substitution reactions. nbinno.com These compounds serve as versatile precursors for a wide range of complex molecules. nbinno.com The chemistry of bis(trifluoromethyl)amines, including their synthesis and properties, has been a subject of extensive review. nih.gov

Application of Trifluoromethanesulfonyl Halides and Anhydrides in Derivatization

Trifluoromethanesulfonic anhydride (triflic anhydride) is a powerful reagent widely used in organic synthesis. sigmaaldrich.comnih.gov It is particularly effective for the conversion of phenols and other oxygen-containing compounds into their corresponding triflates. nih.govorganic-chemistry.org This transformation is valuable as triflates are excellent leaving groups, facilitating subsequent nucleophilic substitution reactions. nih.gov

The derivatization of phenols with triflic anhydride proceeds under mild conditions and is compatible with a broad range of functional groups. organic-chemistry.org This reactivity makes triflic anhydride a key tool for activating hydroxyl groups and enabling further molecular modifications. Perfluoro acid anhydrides, in general, react with alcohols, amines, and phenols to form stable derivatives. gcms.cz

Utility of Bis[(trifluoromethyl)sulfonyl]methane and its Derivatives

Bis[(trifluoromethyl)sulfonyl]methane and its salts are important compounds in the field of fluorinated organic chemistry. google.comachemblock.com The synthesis of bis[(trifluoromethyl)sulfonyl]methane can be achieved through methods that result in high yield and purity. patsnap.com The conjugate acid, bis(trifluoromethanesulfonyl)imide (or triflimidic acid), is a commercially available superacid used as a catalyst in a variety of chemical reactions. wikipedia.org

These compounds and their derivatives have applications as additives in coatings and plastics and are used in the production of magnesium. cymitquimica.com The chemistry of these synthons is crucial for the construction of more complex molecules containing the bis[(trifluoromethyl)sulfonyl] moiety.

1,1-Bis[(trifluoromethyl)sulfonyl]ethylene as a Versatile Building Block in Organic Synthesis

1,1-Bis[(trifluoromethyl)sulfonyl]ethylene, also known as 1,1-bis(triflyl)ethylene, is a highly reactive and versatile building block in organic synthesis due to its electron-deficient nature. This characteristic makes it an excellent candidate for various cycloaddition and nucleophilic addition reactions, enabling the construction of complex molecular architectures. A stable and easily manageable source of 1,1-bis(triflyl)ethylene is a betaine reagent, which releases the neutral ethene compound in solution nih.govacs.org.

Cycloaddition Reactions

One of the primary applications of 1,1-bis(triflyl)ethylene is in [2+2] cycloaddition reactions, particularly with alkynes. This reaction provides a direct route to substituted cyclobutene rings, which are valuable structural motifs in both industrial and biological contexts nih.gov.

The reaction proceeds via a regioselective [2+2] cyclization between the electron-deficient 1,1-bis(triflyl)ethylene and an alkyne, yielding bis[(trifluoromethyl)sulfonyl]cyclobutenes nih.govacs.org. The efficiency and outcome of this reaction can be influenced by the electronic properties of the substituents on the alkyne precursor acs.org. For instance, electron-rich substituents on the alkyne tend to favor subsequent heterocyclization over the formation of stable cyclobutene products acs.org.

A notable transformation following the initial cycloaddition is the tetra-n-butylammonium fluoride (TBAF)-assisted hydrodesulfonylation. This process involves the nucleophilic attack of a fluoride ion on one of the sulfur atoms of the sulfone groups, leading to the elimination of a trifluoromethanesulfonyl group and the formation of 3-[(trifluoromethyl)sulfonyl]cyclobut-1-enes nih.govacs.org. This one-pot reaction sequence, combining cyclobutenylation and hydrodesulfonylation, offers an efficient pathway to polysubstituted cyclobutenes nih.govacs.org.

Reactant 1 (Alkyne)Reactant 2Catalyst/ReagentProductReaction TypeRef.
Substituted Alkynes1,1-Bis(triflyl)ethylene (from betaine)NoneBis[(trifluoromethyl)sulfonyl]cyclobutenes[2+2] Cycloaddition nih.govacs.org
Bis[(trifluoromethyl)sulfonyl]cyclobutenesTBAFTBAF3-[(Trifluoromethyl)sulfonyl]cyclobut-1-enesHydrodesulfonylation nih.govacs.org
2-Ethynylbenzoates1,1-Bis(triflyl)ethylene (from betaine)NoneBis(triflyl)ethylated IsocoumarinsBis(triflyl)ethylation / Heterocyclization acs.org

Bis(triflyl)ethylation and Heterocyclization

In addition to cycloadditions, 1,1-bis(triflyl)ethylene can participate in bis(triflyl)ethylation reactions, which can be followed by heterocyclization to yield various heterocyclic compounds. For example, the reaction of 1,1-bis(triflyl)ethylene with 2-ethynylbenzoates can lead to the formation of bis(triflyl)ethylated isocoumarins acs.org. This reaction sequence is highly dependent on the electronic nature of the substituents on the starting benzoate. In some cases, where the electronic properties are not favorable for heterocyclization, the reaction may instead yield cyclobutene products acs.org.

The versatility of 1,1-bis(triflyl)ethylene as a building block is underscored by its ability to act as a precursor to the CF3SO2CH=CH2 moiety, a structural element found in biologically active allylic sulfones nih.govacs.orgnih.gov. The ability to introduce this group through reactions like the TBAF-assisted hydrodesulfonylation highlights the synthetic utility of 1,1-bis(triflyl)ethylene in accessing molecules with potential pharmacological applications nih.gov.

Advanced Spectroscopic and Structural Elucidation of 2,4 Bis Trifluoromethyl Sulfonyl Phenol

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of 2,4-Bis[(trifluoromethyl)sulfonyl]phenol. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (IR and Raman), and high-resolution mass spectrometry would provide a complete picture of the compound's connectivity, functional groups, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, a suite of NMR experiments including ¹H, ¹³C, and ¹⁹F NMR would be required for a comprehensive assignment.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons and the single phenolic hydroxyl proton. The aromatic protons would appear as a complex splitting pattern (likely a doublet, a doublet of doublets, and another doublet) due to their coupling with each other. The chemical shift of the hydroxyl proton would be variable and dependent on concentration and solvent, but it would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would reveal eight distinct signals, corresponding to the six carbons of the benzene (B151609) ring and the two carbons of the trifluoromethyl groups. The carbons attached to the highly electronegative sulfonyl groups and the oxygen atom would be significantly deshielded and appear at a lower field.

¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct singlets, one for each of the two magnetically non-equivalent -CF₃ groups. The chemical shifts of these signals would be characteristic of trifluoromethyl groups attached to a sulfonyl moiety.

Table 1: Predicted NMR Spectroscopic Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Assignment
¹H ~8.2 d H-3
¹H ~8.0 dd H-5
¹H ~7.4 d H-6
¹H Variable (e.g., 5-10) br s -OH
¹³C ~155-160 s C-1 (C-OH)
¹³C ~135-140 s C-2 (C-SO₂CF₃)
¹³C ~125-130 s C-3
¹³C ~130-135 s C-4 (C-SO₂CF₃)
¹³C ~120-125 s C-5
¹³C ~115-120 s C-6
¹³C ~118-122 q -SO₂C F₃ (at C-2)
¹³C ~118-122 q -SO₂C F₃ (at C-4)
¹⁹F ~ -75 to -80 s -SO₂CF ₃ (at C-2)
¹⁹F ~ -75 to -80 s -SO₂CF ₃ (at C-4)

Note: Predicted values are based on typical ranges for similar functional groups. Actual experimental values may vary. d=doublet, dd=doublet of doublets, s=singlet, q=quartet, br s=broad singlet.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups present in a molecule. These techniques are complementary and together offer a detailed vibrational fingerprint.

IR Spectroscopy: The IR spectrum would be dominated by strong absorptions corresponding to the S=O stretching vibrations of the sulfonyl groups, typically appearing in the 1350-1400 cm⁻¹ (asymmetric) and 1150-1200 cm⁻¹ (symmetric) regions. A broad absorption band in the 3200-3600 cm⁻¹ region would be indicative of the O-H stretching of the phenolic group. Strong bands corresponding to C-F stretching would also be expected around 1100-1250 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would also detect the sulfonyl and trifluoromethyl group vibrations. Aromatic C-C stretching vibrations, typically appearing in the 1400-1600 cm⁻¹ region, would be prominent.

Table 2: Predicted Vibrational Spectroscopy Data for this compound

Wavenumber (cm⁻¹) Predicted Intensity Assignment
3200-3600 Broad, Medium O-H stretch (phenolic)
~1600, ~1475 Medium-Strong Aromatic C=C stretching
1350-1400 Strong Asymmetric SO₂ stretching
1150-1200 Strong Symmetric SO₂ stretching
1100-1250 Strong C-F stretching
~750 Medium S-C stretching

Note: These are characteristic frequency ranges and may overlap or shift based on the complete molecular structure.

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₈H₄F₆O₅S₂), the expected exact mass is approximately 357.9353 Da. HRMS analysis would confirm this mass to within a few parts per million.

The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Common fragmentation pathways would likely involve the loss of the trifluoromethyl (-CF₃) or sulfonyl trifluoromethyl (-SO₂CF₃) groups.

Table 3: Predicted High-Resolution Mass Spectrometry Data

Parameter Predicted Value
Molecular Formula C₈H₄F₆O₅S₂
Exact Mass 357.9353 u
[M-H]⁻ Ion 356.9275 u

Crystallographic Studies and Solid-State Structure Determination

While no public crystal structure exists for this compound, X-ray diffraction would be the definitive method for determining its three-dimensional structure in the solid state.

Single-Crystal X-ray Diffraction Analysis for Absolute Configuration and Conformation

Growing a suitable single crystal and analyzing it via X-ray diffraction would provide precise bond lengths, bond angles, and torsion angles. This analysis would confirm the substitution pattern on the phenol (B47542) ring and reveal the conformation of the two trifluoromethylsulfonyl groups relative to the ring. The strong electron-withdrawing nature of the substituents would likely influence the geometry of the benzene ring.

Table 4: Predicted Crystallographic Parameters (Illustrative)

Parameter Predicted Information
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
Key Bond Lengths C-S, S-O, S-C, C-F, C-O
Key Bond Angles O-S-O, C-S-C, F-C-F

Analysis of Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen Bonding, π-π Stacking)

In the solid state, molecules of this compound would arrange themselves into a crystal lattice stabilized by various intermolecular forces. The primary and most significant interaction would be hydrogen bonding between the phenolic hydroxyl group (-OH) of one molecule and an oxygen atom of a sulfonyl group (-SO₂) on a neighboring molecule. This O-H···O=S hydrogen bond would be a key factor in the supramolecular assembly.

Other potential interactions could include:

Halogen Bonding: Interactions involving the fluorine atoms of the -CF₃ groups.

π-π Stacking: Although the ring is electron-poor, weak stacking interactions between the aromatic rings might occur.

Dipole-Dipole Interactions: Resulting from the highly polar S=O and C-F bonds.

Analysis of the crystal packing would reveal how these interactions guide the formation of one-, two-, or three-dimensional networks in the solid state.

Conformational Analysis and Stereochemical Considerations of this compound

Following a comprehensive search of scientific literature and chemical databases, no specific experimental or computational studies detailing the conformational analysis or stereochemical considerations of this compound were identified. Information regarding its rotational isomers, dihedral angles, and the energy barriers associated with conformational changes is not available in the public domain.

In the absence of specific structural data such as X-ray crystallography or detailed computational modeling for this compound, a quantitative analysis of its conformational preferences and stereochemical properties cannot be provided at this time. Such an analysis would require dedicated research to determine the three-dimensional arrangement of the molecule, including the orientation of the two trifluoromethylsulfonyl groups and the hydroxyl group relative to the phenyl ring.

Future computational chemistry studies or experimental structure elucidation would be necessary to generate the data required for a thorough conformational and stereochemical discussion.

Theoretical and Computational Chemistry of 2,4 Bis Trifluoromethyl Sulfonyl Phenol

Quantum Chemical Calculations

Extensive literature searches did not yield specific studies on the quantum chemical calculations of 2,4-Bis[(trifluoromethyl)sulfonyl]phenol. The following sections outline the theoretical methodologies that would be applied to study this compound, based on standard computational chemistry practices for similarly substituted aromatic molecules.

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and geometry of molecules. For this compound, DFT calculations would typically be employed to determine its most stable three-dimensional conformation. These calculations would involve optimizing the molecular geometry to find the lowest energy arrangement of its atoms.

Key parameters that would be determined from such a study include:

Bond lengths: The distances between bonded atoms (e.g., C-C bonds in the phenyl ring, C-S, S-O, C-F, and O-H bonds).

Bond angles: The angles formed between three connected atoms.

Ab Initio Methods for High-Accuracy Molecular Properties

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, could be used to obtain highly accurate molecular properties for this compound. Methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) would provide a more rigorous treatment of electron correlation compared to standard DFT methods.

These high-level calculations would be valuable for benchmarking the results from less computationally expensive DFT methods and for calculating properties where high accuracy is paramount, such as:

Thermochemical data (e.g., enthalpy of formation).

Dipole moments and polarizabilities.

Precise intermolecular interaction energies if studying dimers or clusters of the molecule.

Due to their computational cost, these methods are often used for single-point energy calculations on geometries optimized at a lower level of theory.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular Dynamics (MD) simulations could be employed to study the behavior of this compound in a condensed phase, such as in a solvent. An MD simulation would model the movement of the molecule and surrounding solvent molecules over time, providing a dynamic picture of its behavior.

Specific insights that could be gained from MD simulations include:

Solvation structure: How solvent molecules arrange themselves around the solute molecule.

Conformational dynamics: The flexibility of the molecule and the accessible rotational conformations of the sulfonyl and trifluoromethyl groups in solution.

Hydrogen bonding dynamics: The formation and breaking of hydrogen bonds between the phenolic hydroxyl group and solvent molecules.

These simulations would require the development of a force field to describe the interactions between atoms. The results would be crucial for understanding the properties and reactivity of the compound in a realistic chemical environment.

Computational Spectroscopy and Electronic Structure Analysis

Prediction and Validation of Vibrational Spectra through Computational Methods

Computational methods, particularly DFT, are widely used to predict the vibrational spectra (infrared and Raman) of molecules. For this compound, a frequency calculation would be performed on the optimized geometry. This would yield a set of vibrational modes, each with a corresponding frequency and intensity.

The predicted spectrum could then be compared with experimentally obtained spectra to:

Validate the calculated structure: Good agreement between the theoretical and experimental spectra would provide confidence in the computed geometry.

Aid in the assignment of experimental spectral bands: The calculations can help to assign specific peaks in the experimental spectrum to particular molecular vibrations.

Table 4.2.1: Hypothetical Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹)
O-H stretch ~3600
Aromatic C-H stretch ~3100-3000
Asymmetric SO₂ stretch ~1400-1350
Symmetric SO₂ stretch ~1200-1150
C-F stretch ~1300-1100

Note: This table is hypothetical and for illustrative purposes only, as no specific published data were found.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

For this compound, an FMO analysis would involve:

Calculating the energies of the HOMO and LUMO: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

Determining the HOMO-LUMO energy gap: A smaller gap generally indicates higher reactivity.

Visualizing the spatial distribution of the HOMO and LUMO: This shows which parts of the molecule are most likely to be involved in electron donation and acceptance. The strong electron-withdrawing nature of the trifluoromethylsulfonyl groups is expected to significantly lower the energies of both the HOMO and LUMO and influence their distribution on the aromatic ring.

Table 4.2.2: Hypothetical FMO Properties of this compound

Property Value (eV)
HOMO Energy Hypothetical Value
LUMO Energy Hypothetical Value

Note: This table is hypothetical and for illustrative purposes only, as no specific published data were found.

Acidity and Superacidity Characterization

The presence of two strongly electron-withdrawing trifluoromethylsulfonyl groups on the phenol (B47542) ring is expected to dramatically increase the acidity of the hydroxyl proton, potentially placing this compound in the category of superacids. Computational chemistry offers powerful tools to quantify this acidity.

The determination of the acid dissociation constant (pKa) through computational methods is a valuable tool for predicting the acidity of novel compounds in solution. utk.edumdpi.com For phenolic compounds, accurate pKa prediction can be achieved using Density Functional Theory (DFT) calculations, often incorporating explicit solvent molecules and a continuum solvation model to simulate the aqueous environment. mdpi.comresearchgate.net A common approach involves calculating the Gibbs free energy change for the deprotonation reaction. mdpi.com

Table 1: Comparison of Acidity Data for Phenol and Related Superacids
CompoundStructureAcidity (pKa)Solvent
PhenolC₆H₅OH~10Water
Triflic AcidCF₃SO₃H~ -12Water (estimated)
Bistriflimide (HNTf₂)(CF₃SO₂)₂NH-0.10Acetonitrile (B52724)
This compoundC₈H₄F₆O₅S₂Predicted to be in the superacid rangeN/A

Proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a species with a proton, providing a measure of the intrinsic basicity of the species in the absence of solvent effects. wikipedia.org Gas-phase acidity, conversely, refers to the Gibbs free energy change for the deprotonation of a compound in the gas phase. These intrinsic properties are crucial for understanding the fundamental acidity of a molecule.

Experimental and computational studies on the gas-phase acidity of bis[(perfluoroalkyl)sulfonyl]imides have demonstrated their exceptionally high acidity. researchgate.net The strong electron-withdrawing nature of the perfluoroalkylsulfonyl groups effectively stabilizes the resulting anion after proton loss. researchgate.net Following this trend, it is highly probable that this compound would exhibit a very high gas-phase acidity. The delocalization of the negative charge across the phenoxide oxygen, the aromatic ring, and the two sulfonyl groups would lead to a highly stable conjugate base.

Table 2: Key Concepts in Gas-Phase Acidity
TermDefinitionRelevance to this compound
Proton Affinity (PA)The negative of the enthalpy change for the gas-phase reaction of a species with a proton. wikipedia.orgThe conjugate base (phenoxide) is expected to have a very low proton affinity, indicative of a very strong acid.
Gas-Phase Acidity (ΔG_acid)The Gibbs free energy change for the deprotonation of a compound in the gas phase.Expected to be very high, reflecting the intrinsic superacidic character of the molecule.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms, allowing for the exploration of transition states and reaction pathways that may be difficult to observe experimentally. For phenolic compounds, computational studies have been used to understand their reactivity in various reactions, such as corrosion inhibition and electrophilic aromatic substitution.

While specific computational studies on the reaction mechanisms involving this compound were not found in the search results, the methodologies employed for other phenols are directly applicable. DFT calculations can be used to model the reaction of this superacidic phenol as a catalyst, for example, in Friedel-Crafts reactions or esterifications. By calculating the energies of reactants, products, and transition states, a detailed energy profile of the reaction can be constructed. This would allow for the determination of activation barriers and the identification of the rate-determining step. Such computational insights would be invaluable for designing and optimizing catalytic processes that utilize the unique properties of this compound.

Applications in Catalysis and Organic Transformations

Brønsted Acidity and Organocatalysis by 2,4-Bis[(trifluoromethyl)sulfonyl]phenol

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, often relies on the ability of the catalyst to act as a Lewis acid, Lewis base, Brønsted acid, or Brønsted base. The highly acidic nature of this compound positions it as a formidable Brønsted acid catalyst.

The acidity of a phenol (B47542) is determined by the stability of its corresponding phenoxide ion. The presence of two trifluoromethylsulfonyl (−SO₂CF₃) groups on the phenyl ring of this compound dramatically increases the acidity of the phenolic proton. These groups exert a powerful electron-withdrawing effect through both resonance and induction, delocalizing the negative charge of the resulting phenoxide ion and thereby stabilizing it. This stabilization facilitates the dissociation of the proton, rendering the phenol a very strong Brønsted acid, comparable in strength to superacids.

This high acidity allows it to protonate and activate a wide variety of substrates, enabling numerous organic transformations under metal-free conditions. Strong Brønsted acids like triflic acid are known to efficiently catalyze the addition of phenols, carboxylic acids, and tosylamides to simple olefins. uchicago.edu Similarly, chiral N-triflylphosphoramides have been developed as powerful Brønsted acid catalysts for enantioselective reactions, such as the synthesis of axially chiral alkenes via Friedel–Crafts reactions. d-nb.info Based on these precedents, this compound is expected to be a highly effective catalyst for a range of acid-catalyzed reactions.

Table 1: Comparison of Acidity for Selected Phenols

CompoundSubstituentsEstimated pKₐEffect
Phenol-H~10Baseline
4-Nitrophenol-NO₂~7.1Increased acidity due to electron-withdrawing group
This compoundTwo -SO₂CF₃<0Significantly increased acidity due to two strong electron-withdrawing groups

One of the cornerstone reactions in organic synthesis that relies on acid catalysis is the Mukaiyama aldol (B89426) reaction. wikipedia.org This reaction involves the addition of a silyl (B83357) enol ether to a carbonyl compound, typically an aldehyde or ketone, to form a β-hydroxy carbonyl compound. nih.govrsc.org The reaction is facilitated by a Lewis or Brønsted acid, which activates the carbonyl electrophile, making it more susceptible to nucleophilic attack by the silyl enol ether. nih.govrsc.org

The general mechanism involves the coordination of the acid catalyst to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The silyl enol ether then attacks the activated carbonyl, leading to the formation of a new carbon-carbon bond. Subsequent workup releases the aldol product. Given its strong Brønsted acidity, this compound is a prime candidate for catalyzing this transformation.

Table 2: The Mukaiyama Aldol Reaction

Reactant 1Reactant 2Catalyst TypeProduct
Silyl Enol EtherAldehyde/KetoneBrønsted or Lewis Acidβ-Hydroxy Aldehyde/Ketone
Mukaiyama Aldol Reaction Scheme

A general scheme for the acid-catalyzed Mukaiyama aldol reaction.

Metal-Free Catalysis Utilizing the Unique Electronic Properties

The demand for sustainable and environmentally friendly chemical processes has spurred the development of metal-free catalysis. rsc.org Strong Brønsted acids are key players in this field, and the unique electronic properties of this compound make it a valuable tool. Its ability to function as a highly effective catalyst without the need for a metal center avoids issues of metal contamination in the final products and the costs associated with precious metal catalysts.

Research has shown that metal-free systems can be effective for various transformations, including the selective coupling of electron-rich phenols and anilides using molecular oxygen as the terminal oxidant. acs.orgacs.orgnih.gov While the specific use of this compound in such reactions is not extensively documented, its strong acidity suggests it could play a crucial role in proton-coupled electron transfer processes or in activating substrates towards nucleophilic attack in a metal-free manner.

Transition Metal-Catalyzed Reactions

In addition to its role in organocatalysis, the phenoxide derived from this compound can serve as a ligand in transition metal catalysis. The electronic and steric properties of this ligand can be harnessed to modulate the reactivity and selectivity of the metal center.

Phenols are versatile ligands in coordination chemistry, and their deprotonated form, the phenoxide, binds readily to a variety of metal centers. The coordination of 2,4-Bis[(trifluoromethyl)sulfonyl]phenoxide to a transition metal would create a highly electrophilic metal complex. The strong electron-withdrawing nature of the trifluoromethylsulfonyl groups would pull electron density away from the metal center, enhancing its Lewis acidity and potentially increasing its catalytic activity.

The design of ligands is crucial for controlling the outcome of transition metal-catalyzed reactions. rsc.org Phenol-based ligands have been used in a variety of catalytic systems, including cobalt and zinc complexes for biological evaluations and copper complexes for asymmetric Friedel-Crafts alkylation. mdpi.comnih.gov The coordination of the 2,4-Bis[(trifluoromethyl)sulfonyl]phenoxide ligand would likely result in a metal complex with unique catalytic properties, suitable for a range of transformations.

The steric and electronic environment created by the ligands surrounding a metal center dictates the regioselectivity and stereoselectivity of a catalytic reaction. The bulky trifluoromethylsulfonyl groups at the 2- and 4-positions of the phenoxide ligand would create a well-defined steric environment around the metal center. This steric hindrance can be exploited to control the orientation of substrates as they approach the metal, thereby directing the reaction to a specific site (regioselectivity) or favoring the formation of one stereoisomer over another (stereoselectivity).

For instance, in C-H functionalization reactions, directing groups are often used to achieve regioselectivity. memphis.edu A bulky ligand like 2,4-Bis[(trifluoromethyl)sulfonyl]phenoxide could serve a similar role, blocking certain reaction pathways and promoting others. Furthermore, attractive noncovalent interactions between a ligand and a substrate, such as hydrogen bonding, can play a significant role in achieving high levels of enantioselectivity. acs.orgnih.gov By incorporating chiral elements into the backbone of a ligand derived from this phenol, it may be possible to develop highly stereoselective catalysts for a variety of organic transformations.

Mechanistic Insights into Metal-Catalyzed Cycles

While direct studies detailing the mechanistic role of this compound as a ligand in metal-catalyzed cycles are not extensively documented, its potential behavior can be inferred from related phenolic and sulfonyl-containing compounds. Phenol derivatives are widely used as ligands in catalysis, where the phenoxide oxygen atom coordinates to a metal center. The two strongly electron-withdrawing trifluoromethylsulfonyl (triflyl) groups on the aromatic ring of this compound significantly lower the pKa of the phenolic proton, making the corresponding phenoxide a weak base but a potentially stabilizing ligand for a metal center.

In a hypothetical metal-catalyzed cycle, the phenoxide of this compound could serve as an ancillary ligand, modulating the electronic properties of the metal. The powerful inductive effect of the two -SO₂CF₃ groups would make the metal center more electrophilic. This enhanced electrophilicity can be crucial in steps such as activating substrates or facilitating reductive elimination.

Drawing parallels from dinuclear copper(II) complexes with bridging phenoxo moieties, the phenol-derived ligand can play a structural role in bringing metal centers into proximity. Furthermore, the phenoxo group can act as a Brønsted base, accepting protons during a catalytic cycle, which can be crucial for facilitating reactions like catechol oxidation. youtube.com In the context of palladium-catalyzed C-H olefination of phenol derivatives, the phenolic group, often modified into an ether, serves as a directing group, guiding the metal catalyst to a specific C-H bond. acs.org The electronic nature of the phenol derivative is critical in these transformations.

The behavior of metal complexes with the structurally related bis(trifluoromethanesulfonyl)amide (Tf₂N⁻) anion, a common weakly coordinating anion, is also informative. Metal salts of this anion, such as Eu(NTf₂)₃ and Bi(NTf₂)₃, are highly effective Lewis acid catalysts for various organic transformations, including Friedel-Crafts reactions and electrophilic substitutions. mdpi.com The weak coordination of the anion ensures that the metal center remains highly Lewis acidic and accessible to substrates. Similarly, a metal complex with a 2,4-Bis[(trifluoromethyl)sulfonyl]phenoxide ligand would likely exhibit strong Lewis acidity, potentially catalyzing reactions through a mechanism involving substrate activation via coordination to the electron-deficient metal center.

Table 1: Potential Roles of this compound in Metal-Catalyzed Cycles Based on Analogous Systems

Role Mechanistic Action Consequence on Catalytic Cycle Analogous Compound/System
Ancillary Ligand Coordinates to the metal center via the phenoxide oxygen. Increases the electrophilicity/Lewis acidity of the metal center. General Phenol Ligands acs.org
Bridging Ligand Bridges two metal centers in a dinuclear complex. Influences metal-metal interactions and substrate binding. Bis(μ-phenoxo)-bridged dicopper(II) complexes youtube.com
Proton Shuttle The phenoxo group can act as a Brønsted base. Facilitates substrate deprotonation steps within the cycle. Catecholase mimics youtube.com

| Counter-ion Source | The phenoxide can act as a weakly coordinating anion. | Stabilizes a cationic metal center while maintaining high reactivity. | Metal Bis(trifluoromethanesulfonyl)amides mdpi.com |

Application in Polymer and Material Science

Incorporation into Polymeric Acid Materials for Functional Membranes

The unique structure of this compound, featuring a hydroxyl group for reaction and two highly acidic moieties, makes it a candidate for creating functional polymeric materials, particularly for membranes requiring high proton conductivity or specific chemical properties. While this compound is a mono-phenol and cannot act as a traditional monomer for chain-growth polymerization into poly(arylene ether)s, it can be incorporated as a functional side chain or as a high-performance additive.

One approach is the post-polymerization modification of a pre-existing polymer. A polymer backbone containing reactive sites (e.g., chloromethyl or hydroxyl groups) could be functionalized by grafting the phenol onto the chain. This would yield a polymer decorated with highly acidic pendant groups, creating a solid polymeric acid. Such materials are of great interest for fabricating proton-exchange membranes (PEMs) for fuel cells. The sulfonic acid groups in traditional PEMs like Nafion are responsible for proton transport; the two triflyl groups on the phenol offer a potentially more acidic alternative, which could enhance proton conductivity, especially under low-humidity conditions.

Another strategy involves blending this compound as a functional additive into a stable host polymer matrix, such as poly(vinylidene fluoride) (PVDF) or poly(ethylene oxide) (PEO). This method has been explored with organic ionic plastic crystals (OIPCs) containing bis(fluorosulfonyl)imide ([FSI]⁻) or bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) anions to create membranes for gas separation. researchgate.netacs.org The incorporation of these ionic species dramatically alters the transport properties of the membrane. researchgate.netacs.org Blending the highly acidic phenol into a polymer matrix could similarly create a functional membrane where the phenol imparts properties like proton transport or catalytic activity. For instance, PEO and lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) have been coated onto polypropylene (B1209903) membranes to create functional separators for lithium-sulfur batteries that can slow the diffusion of polysulfides. nih.gov

Surface Modification for Heterogeneous Catalytic Applications

The strong Brønsted acidity of this compound makes it an attractive candidate for the development of solid acid catalysts. Immobilizing molecular catalysts onto solid supports transforms them into heterogeneous catalysts, which offer significant advantages in terms of separation, recovery, and reusability.

Phenolic compounds can be grafted onto the surfaces of materials like silica (B1680970), alumina, or porous polymers. For example, catechol-based hypercrosslinked polymers have been used as a solid support for iron to create a heterogeneous Fenton catalyst for water treatment. wikipedia.org The catechol moieties on the polymer surface chelate the iron ions, effectively immobilizing the active catalytic centers. wikipedia.org

A similar approach could be used for this compound. It could be covalently attached to a porous polymer support, such as a polystyrene-divinylbenzene resin, or to the surface of silica gel. The resulting material would be a solid support functionalized with extremely strong acidic sites. This heterogeneous catalyst could be used in a variety of acid-catalyzed reactions, such as esterification, alkylation, and condensation reactions. The solid nature of the catalyst would allow for its use in flow reactors and simplify product purification, making the process more efficient and environmentally friendly. Bifunctional catalysts, combining both Brønsted and Lewis acid sites, have been created on ordered mesoporous phenolic resins, demonstrating the versatility of using phenolic structures in heterogeneous catalysis. youtube.com

Catalysis in Polymerization Processes

Strong acids are widely used as initiators for cationic polymerization, a type of chain-growth polymerization suitable for electron-rich monomers like alkenes (e.g., isobutylene) and heterocycles (e.g., vinyl ethers). uchicago.edu The process is initiated when a cationic species, often a proton from a Brønsted acid, adds to the monomer, creating a carbocation that propagates the polymer chain. researchgate.net

The efficiency of the initiator is related to its acidity and the nucleophilicity of the resulting counter-anion. Very strong protic acids, such as triflic acid (HOTf), are effective initiators for cationic polymerization. uchicago.eduorganic-chemistry.org Given that this compound possesses two powerful electron-withdrawing triflyl groups, its acidity is expected to be exceptionally high, potentially approaching the superacid region. This makes it a prime candidate to act as a potent Brønsted acid initiator for cationic polymerization.

In such a mechanism, the phenolic proton would add to an alkene monomer, generating a carbocationic active center and the 2,4-Bis[(trifluoromethyl)sulfonyl]phenoxide anion. For the polymerization to proceed effectively, this phenoxide anion must be a weakly coordinating and non-nucleophilic counter-ion to prevent premature termination of the growing polymer chain. uchicago.edu The significant delocalization of the negative charge across the two sulfonyl groups and the aromatic ring in the phenoxide anion would likely render it sufficiently stable and non-nucleophilic to support chain propagation. This application could be particularly useful for polymerizing monomers that require highly acidic initiators. d-nb.info

Table 2: Research Findings on Related Systems for Polymerization Catalysis

Catalyst Type Monomer(s) Polymerization Type Key Finding Reference
Triflic Acid (HOTf) Simple Olefins Cationic Addition Efficiently catalyzes the addition of phenols and other nucleophiles to olefins at low concentrations (1-5%). organic-chemistry.orgnih.gov
Lewis Acids (e.g., AlCl₃, BF₃) Isobutylene Cationic Polymerization Common initiators that often require a co-initiator (e.g., water or a protic acid) to generate the initiating cation. uchicago.edud-nb.info
N-Triflylphosphoramide Phenols, Alkynylnaphthols Friedel-Crafts Reaction Chiral Brønsted acid that catalyzes enantioselective hydroarylation reactions. acs.org

| Hematin / Peroxidase | Phenol Compounds | Oxidative Polymerization | Catalyzes polymerization via the formation of phenol radicals in the presence of an oxidant like H₂O₂. | |

Mechanistic Investigations of Reactions Involving this compound

Following extensive and targeted research, it has been determined that there is a notable absence of specific published literature detailing the mechanistic investigations of reactions directly involving this compound. While information is available on related compounds, such as those containing the bis(trifluoromethylsulfonyl)imide anion or other substituted phenols, specific studies on the kinetics, thermodynamics, reaction pathways, solvent effects, and isotopic labeling of reactions where this compound is a primary reactant or catalyst are not present in the currently accessible scientific literature.

The provided outline requires a thorough and scientifically accurate discussion of the following aspects:

Mechanistic Investigations of Reactions Involving 2,4 Bis Trifluoromethyl Sulfonyl Phenol

Isotopic Labeling Studies for Mechanistic Confirmation

Therefore, due to the lack of available scientific data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict confines of the provided outline and focuses solely on the chemical compound “2,4-Bis[(trifluoromethyl)sulfonyl]phenol.”

Derivatives and Analogues of 2,4 Bis Trifluoromethyl Sulfonyl Phenol: Synthesis and Comparative Studies

Synthesis of Substituted 2,4-Bis[(trifluoromethyl)sulfonyl]phenol Derivatives

The synthesis of substituted derivatives of this compound presents a significant challenge in synthetic organic chemistry. The presence of two strongly electron-withdrawing trifluoromethanesulfonyl groups on the phenol (B47542) ring deactivates it towards common electrophilic aromatic substitution reactions such as nitration, halogenation, and alkylation. These reactions typically require electron-rich aromatic systems to proceed efficiently.

Currently, there is a lack of well-documented methods in the scientific literature for the direct functionalization of this compound. The deactivating effect of the triflyl groups makes the aromatic ring less nucleophilic and thus less reactive towards electrophiles.

Alternative multi-step synthetic strategies that would build a substituted phenolic ring before the introduction of the triflyl groups could be envisioned. However, such routes are also not readily found in existing literature, suggesting that the synthesis of substituted derivatives of this particular compound remains an open area for research and development. The inherent difficulties in manipulating this highly deactivated system necessitate the exploration of novel synthetic methodologies.

Comparative Analysis with Related Bis(trifluoromethyl)sulfonyl Compounds

To better understand the chemical nature of this compound, a comparative analysis with its analogues and other related superacids is insightful. This comparison focuses on their synthesis, acidity, and applications in organic chemistry.

Bis[(trifluoromethyl)sulfonyl]imide, often abbreviated as Tf₂NH, is a nitrogen-based superacid that is structurally related to this compound.

Synthesis and Properties: Tf₂NH is typically synthesized by the reaction of trifluoromethanesulfonyl fluoride with ammonia. It is a crystalline solid with a very low pKa, making it one of the strongest known Brønsted acids. nih.gov Its high acidity is attributed to the extensive delocalization of the negative charge on the nitrogen atom across the two sulfonyl groups in its conjugate base, the triflimide anion (Tf₂N⁻). nih.gov

Reactivity and Applications: Tf₂NH and its salts are widely used as catalysts in a variety of organic reactions, including Friedel-Crafts reactions, cycloadditions, and condensations. nih.gov The non-coordinating nature of the triflimide anion makes it an excellent counterion for Lewis acidic metal catalysts, enhancing their activity.

Interactive Data Table: Comparison of Acidity

CompoundpKa (in water)
This compound Not widely reported, but expected to be highly acidic
Bis[(trifluoromethyl)sulfonyl]imide ~ -12
Bis[(trifluoromethyl)sulfonyl]methane ~ 2.9 (in DMSO)
Triflic Acid ~ -14

Bis[(trifluoromethyl)sulfonyl]methane, also known as triflic methane or H₂C(SO₂CF₃)₂, is a carbon-based superacid.

Synthesis and Properties: This compound can be synthesized by the reaction of sodium trifluoromethanesulfinate with a suitable methylene source. patsnap.com It is a crystalline solid and a strong C-H acid, although generally less acidic than Tf₂NH. chemimpex.com The acidity stems from the stabilization of the resulting carbanion by the two adjacent triflyl groups.

Reactivity and Applications: Bis[(trifluoromethyl)sulfonyl]methane and its derivatives are used in organic synthesis, often as precursors to other triflyl-containing compounds. chemimpex.com They can act as powerful electrophiles and are utilized in the development of advanced materials and fluorinated polymers. chemimpex.com

Trifluoromethanesulfonic acid (CF₃SO₃H), commonly known as triflic acid, is one of the most widely used superacids in organic synthesis. layersoflovefoundation.orgsinocurechem.com

Properties and Applications: Triflic acid is a colorless liquid with a pKa of approximately -14, making it significantly stronger than sulfuric acid. layersoflovefoundation.org Its high thermal stability and non-oxidizing nature are advantageous in many applications. layersoflovefoundation.org It serves as a powerful catalyst for a wide range of reactions, including alkylations, acylations, and polymerizations. sinocurechem.comhnsincere.comnbinno.com The triflate anion (TfO⁻) is an excellent leaving group, which is a key factor in its utility in organic synthesis. solvay.com

Halogenated sulfonyl phenols represent a broader class of compounds that share some structural similarities with this compound.

Synthesis and Properties: The synthesis of these compounds can be achieved through various methods, including the direct halogenation of sulfonyl phenols or the sulfonation of halogenated phenols. The presence of both halogen and sulfonyl groups influences the acidity and reactivity of the phenol. For instance, the position and nature of the halogen substituent can affect the electron density of the aromatic ring and the pKa of the phenolic proton.

Reactivity and Applications: Halogenated sulfonyl phenols are used as intermediates in the synthesis of agrochemicals, pharmaceuticals, and dyes. Their reactivity in condensation reactions, for example with aldehydes, can lead to the formation of resinous materials with fire-retardant properties. google.com

Structure-Reactivity Relationships in Derivatives and Analogues

The structure of these triflyl-substituted compounds and their analogues directly dictates their reactivity. The key factors influencing their chemical behavior include:

Electron-Withdrawing Effects: The trifluoromethylsulfonyl group is one of the most powerful electron-withdrawing groups. The presence of one or more of these groups significantly reduces the electron density of the aromatic ring or the acidity of the N-H or C-H bond. This effect is central to the superacidic nature of these compounds.

Steric Hindrance: The bulky triflyl groups can sterically hinder the approach of reactants to adjacent functional groups, thereby influencing the regioselectivity of reactions.

Leaving Group Ability: The conjugate bases of these superacids, such as the triflate and triflimide anions, are excellent leaving groups due to their high stability. This property is exploited in a wide range of nucleophilic substitution reactions.

Nature of the Acidic Proton: The environment of the acidic proton (O-H in phenols, N-H in imides, C-H in methanes) influences its acidity and its role in catalysis. For example, the more exposed O-H proton in phenols may interact differently with substrates compared to the N-H proton in imides.

Future Research Directions and Potential Applications

Development of Novel and Sustainable Synthetic Routes

The advancement of applications for 2,4-Bis[(trifluoromethyl)sulfonyl]phenol is intrinsically linked to the development of efficient, scalable, and environmentally benign synthetic methodologies. Future research in this area is expected to focus on moving beyond traditional synthesis protocols, which may involve harsh reagents and generate significant waste, towards more sustainable alternatives.

Key areas of exploration will likely include:

Biocatalytic Approaches: The use of enzymes in organic synthesis offers mild reaction conditions and high selectivity. Research into biocatalytic methods, such as the laccase-catalyzed trifluoromethylation of unprotected phenols, could provide a greener pathway to introduce trifluoromethyl groups. beilstein-journals.org While this method focuses on the trifluoromethyl group rather than the trifluoromethylsulfonyl group, it opens the door to exploring enzymatic routes for the sulfonation of phenolic rings.

Green Solvents: Traditional organic solvents are a major contributor to chemical waste. Future synthetic routes will likely explore the use of greener solvents such as ionic liquids, supercritical fluids, or even water. ijsr.netnih.govarkat-usa.org Ionic liquids, in particular, have shown promise in the synthesis of sulfonyl-functionalized compounds and the extraction of phenolic compounds, suggesting their potential utility in the synthesis of this compound. mdpi.comresearchgate.netresearchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound could lead to a more efficient and reproducible manufacturing process.

Solvent-Free Synthesis: Mechanochemical methods, such as ball milling, are emerging as a sustainable alternative to solvent-based reactions, minimizing waste and often improving reaction efficiency. rsc.org

Potential Sustainable Synthetic ApproachKey AdvantagesRelevant Research Area
BiocatalysisMild reaction conditions, high selectivity, reduced waste.Enzymatic trifluoromethylation and sulfonation.
Green Solvents (e.g., Ionic Liquids)Lower toxicity, potential for recycling, enhanced reaction rates. ijsr.netnih.govSynthesis of sulfonylated phenols. arkat-usa.org
Flow ChemistryImproved safety, scalability, and process control.Continuous manufacturing processes.
Mechanochemistry (Ball Milling)Solvent-free, reduced waste, potential for novel reactivity. rsc.orgSolid-state organic synthesis.

Expanding the Catalytic Scope to New Organic Transformations

The strong electron-withdrawing nature of the two trifluoromethylsulfonyl groups is expected to significantly lower the pKa of the phenolic proton, making this compound a potent Brønsted acid catalyst. This opens up a wide range of possibilities for its application in organic synthesis.

Future research is anticipated to explore its utility in:

Asymmetric Organocatalysis: Chiral derivatives of this compound could be developed as highly effective asymmetric organocatalysts. The defined steric environment and strong acidity could be harnessed for enantioselective transformations such as Friedel-Crafts reactions, Michael additions, and Diels-Alder reactions. beilstein-journals.orgresearchgate.netrsc.orgsemanticscholar.org

C-C Bond Forming Reactions: The compound's acidity could be utilized to catalyze various C-C bond-forming reactions that are crucial in the synthesis of complex organic molecules. organic-chemistry.org This includes the alkylation of phenols and other nucleophiles. rsc.org

Electrocatalysis: Phenolic compounds can undergo electrochemical oxidation to generate reactive phenoxyl radicals, which can then participate in C-C coupling reactions. researchgate.net The electronic properties of this compound could be exploited in designing novel electrocatalytic transformations.

Ligand Development: The phenolic oxygen and potentially the sulfonyl oxygens could act as coordination sites for metal centers. This suggests the potential for designing novel ligands for transition metal catalysis, where the electronic properties of the ligand can be finely tuned by the trifluoromethylsulfonyl groups.

Potential Catalytic ApplicationReaction TypeRationale
Asymmetric OrganocatalysisFriedel-Crafts, Michael Addition, Diels-AlderStrong Brønsted acidity and potential for chiral modification. beilstein-journals.orgresearchgate.netrsc.orgsemanticscholar.org
C-C Bond FormationAlkylation, Condensation ReactionsAcid-catalyzed activation of electrophiles. organic-chemistry.org
ElectrocatalysisOxidative CouplingGeneration of reactive phenoxyl radicals. researchgate.net
Ligand SynthesisTransition Metal CatalysisCoordination through phenolic and sulfonyl oxygens.

Exploration in Advanced Functional Materials and Nanotechnology

The unique combination of a phenolic core with highly fluorinated substituents makes this compound an attractive building block for the synthesis of advanced functional materials and for applications in nanotechnology.

Promising research directions include:

Functional Polymers: Incorporation of the this compound moiety into polymer backbones could lead to materials with tailored properties. For example, a polymer incorporating a 2,4-bis(trifluoromethyl)phenol moiety has been shown to be a highly selective stationary phase in gas chromatography for organophosphate compounds. organic-chemistry.org Future work could explore the development of polymers with enhanced thermal stability, chemical resistance, and specific recognition capabilities.

Metal-Organic Frameworks (MOFs): The phenolic hydroxyl group can act as a linker for the construction of MOFs. espublisher.comresearchgate.netresearchgate.netnih.govfrontiersin.org The presence of the trifluoromethylsulfonyl groups could impart unique properties to the resulting MOFs, such as high porosity, specific gas adsorption capabilities, and catalytic activity.

Nanoparticle Functionalization: The phenol (B47542) group can be used to anchor this compound onto the surface of nanoparticles, thereby modifying their surface properties. mdpi.com This could be utilized to create nanoparticles with enhanced dispersibility in specific solvents or with tailored catalytic or sensing functionalities.

Application AreaMaterial TypePotential Properties and Functionalities
Functional PolymersGas Chromatography Stationary Phases, High-Performance PolymersHigh selectivity, thermal stability, chemical resistance. organic-chemistry.org
Metal-Organic Frameworks (MOFs)Porous MaterialsGas storage and separation, heterogeneous catalysis. espublisher.comresearchgate.netresearchgate.netnih.govfrontiersin.org
NanotechnologySurface-Modified NanoparticlesEnhanced dispersibility, targeted delivery, sensing. mdpi.com

Green Chemistry Approaches and Sustainability Considerations in Synthesis and Application

A crucial aspect of future research on this compound will be the integration of green chemistry principles throughout its lifecycle, from synthesis to application.

Key considerations include:

Green Chemistry Metrics: The "greenness" of any new synthetic route for this compound should be quantitatively assessed using established metrics such as Atom Economy, E-Factor, and Process Mass Intensity (PMI). rsc.orgnih.govmdpi.comscientificupdate.comresearchgate.net The goal will be to develop syntheses with high atom economy and low E-factors, minimizing waste generation.

Catalyst Recyclability and Reuse: When this compound or its derivatives are used as catalysts, developing methods for their efficient recovery and reuse will be paramount for sustainable applications. mdpi.comnih.gov Immobilization on solid supports or the use of biphasic solvent systems are potential strategies to facilitate catalyst recycling.

Benign Solvents and Reaction Conditions: As mentioned in the synthesis section, the use of environmentally benign solvents and the development of reactions that can be conducted under milder conditions (e.g., lower temperatures and pressures) will be a key focus. ijsr.netnih.govrsc.orgscienceopen.com

Lifecycle Assessment: A comprehensive lifecycle assessment of this compound, considering its synthesis, use, and end-of-life, will be important to fully understand its environmental impact and to identify areas for improvement.

Green Chemistry PrincipleApplication to this compoundGoal
Atom EconomyDesigning synthetic routes that maximize the incorporation of starting material atoms into the final product.Minimize waste at the molecular level.
E-Factor & PMIQuantifying the amount of waste generated per unit of product.Develop processes with low environmental impact. rsc.orgnih.govmdpi.comscientificupdate.comresearchgate.net
Catalyst RecyclabilityDeveloping methods for the recovery and reuse of the compound when used as a catalyst.Improve process efficiency and reduce costs. mdpi.comnih.gov
Use of Benign SolventsEmploying water, ionic liquids, or supercritical fluids in synthesis and applications. ijsr.netnih.govscienceopen.comReduce the environmental footprint of chemical processes.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing phenol derivatives with multiple electron-withdrawing groups like 2,4-Bis[(trifluoromethyl)sulfonyl]phenol?

  • Methodological Answer : Synthesis typically involves sequential sulfonation and trifluoromethylation steps. For example, trifluoromethanesulfonyl groups can be introduced via nucleophilic substitution using trifluoromethanesulfonic anhydride under anhydrous conditions. Reaction optimization includes controlling stoichiometry (e.g., 2:1 molar ratio of trifluoromethylating agent to phenol), inert atmosphere (argon/nitrogen), and temperatures between 0–40°C to minimize side reactions. Purification often requires column chromatography with silica gel and non-polar solvents (hexane/ethyl acetate) .

Q. What analytical techniques are critical for confirming the structural integrity of highly substituted phenolic compounds?

  • Methodological Answer :

  • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies trifluoromethyl groups (δ −60 to −70 ppm), while 1H^{1}\text{H} NMR reveals aromatic proton splitting patterns (e.g., para-substituted protons at δ 7.2–7.8 ppm).
  • Mass Spectrometry (HRMS) : Exact mass analysis confirms molecular ions (e.g., [M-H]^- for deprotonated species).
  • HPLC-PDA : Assess purity (>98%) using C18 columns and acetonitrile/water gradients.
    Cross-referencing with known analogs (e.g., 3,4,5-trimethoxyphenol derivatives) ensures accuracy .

Q. What safety protocols are essential when handling sulfonated phenolic compounds?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of volatile trifluoromethyl intermediates.
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal.
    Safety data for structurally similar compounds (e.g., 3-Trifluoromethylphenol) emphasize skin corrosion risks (pH < 2) and recommend immediate ethanol/water rinses after exposure .

Advanced Research Questions

Q. How do steric and electronic effects of bis(trifluoromethylsulfonyl) substituents influence regioselectivity in electrophilic aromatic substitution (EAS)?

  • Methodological Answer :

  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict charge distribution. The sulfonyl groups create a strong meta-directing effect due to electron withdrawal, as seen in analogs like 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate.
  • Experimental Validation : Nitration reactions (HNO3_3/H2_2SO4_4) under controlled conditions (0°C) yield products analyzed via 1H^{1}\text{H} NMR to confirm substitution patterns. Steric hindrance from bulky groups may reduce reaction rates, requiring extended reaction times (24–48 hrs) .

Q. How can researchers reconcile discrepancies in reported pKa values for multi-sulfonated phenols under varying solvent systems?

  • Methodological Answer :

  • Potentiometric Titration : Perform titrations in aprotic solvents (DMSO, acetonitrile) with tetrabutylammonium hydroxide as a titrant.
  • Solvent Effect Analysis : Compare results across solvents using the Yasuda-Shedlovsky extrapolation method to estimate aqueous pKa. For example, sulfonated phenols in DMSO exhibit pKa values 5–6 units lower than in water due to solvation effects.
    Contradictions arise from solvent polarity and ion-pairing interactions, necessitating multi-method validation .

Q. What strategies resolve low yields in cross-coupling reactions involving bis(trifluoromethylsulfonyl)phenol derivatives?

  • Methodological Answer :

  • Catalyst Screening : Test palladium (Pd(OAc)2_2) vs. copper (CuI) catalysts with ligands (XPhos, BINAP) in Suzuki-Miyaura couplings.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of electron-deficient aryl boronic acids.
  • In Situ Monitoring : Use 19F^{19}\text{F} NMR to track reaction progress and identify intermediates. For example, aryl triflates (common intermediates) may hydrolyze prematurely in aqueous conditions, requiring anhydrous systems .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of trifluoromethylsulfonyl-containing compounds?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td_\text{d}) under nitrogen (heating rate: 10°C/min).
  • Comparative Studies : Cross-reference with structurally similar compounds (e.g., 2,4,6-trimethylphenol derivatives), which show Td_\text{d} > 200°C. Contradictions may arise from impurities (e.g., residual acids accelerating degradation), necessitating rigorous purification .

Tables for Key Parameters

Property Method Typical Range Reference
Melting PointDifferential Scanning Calorimetry70–120°C
pKa (in DMSO)Potentiometric Titration3.5–4.5
TGA Decomposition TemperatureThermogravimetric Analysis180–220°C
19F^{19}\text{F} NMR Shift400 MHz NMR (CDCl3_3)−65 to −70 ppm (CF3_3 groups)

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